Cas no 118943-21-8 (1-Propanol,3-(4-methoxyphenoxy)-)

1-Propanol,3-(4-methoxyphenoxy)- is a specialized organic compound featuring a propanol backbone substituted with a 4-methoxyphenoxy group. This structure imparts unique solubility and reactivity characteristics, making it valuable as an intermediate in organic synthesis and pharmaceutical applications. The methoxy and phenoxy functional groups enhance its utility in etherification and coupling reactions, while the hydroxyl group allows for further derivatization. Its balanced polarity contributes to compatibility with both polar and non-polar solvents, facilitating its use in formulation chemistry. The compound is typically handled under controlled conditions due to its reactive nature, ensuring stability and purity in laboratory and industrial settings.
1-Propanol,3-(4-methoxyphenoxy)- structure
118943-21-8 structure
商品名:1-Propanol,3-(4-methoxyphenoxy)-
CAS番号:118943-21-8
MF:C10H14O3
メガワット:182.21636
CID:132017
PubChem ID:24880803

1-Propanol,3-(4-methoxyphenoxy)- 化学的及び物理的性質

名前と識別子

    • 1-Propanol,3-(4-methoxyphenoxy)-
    • 3-(4-methoxyphenoxy)propan-1-ol
    • 3-(4-Methoxyphenoxy)-1-propanol
    • 3-(4-Methoxyphenoxy)propanol
    • 3-(4-methoxyphenyl)propanol
    • 3-(p-methoxyphenyl)propan-1-ol
    • 575429_ALDRICH
    • AC1L71OV
    • ACMC-20anjq
    • CTK4B0963
    • NSC190726
    • SureCN970989
    • 3-(4-METHOXYPHENOXY)-1-PROPANOL 98
    • 118943-21-8
    • SCHEMBL970989
    • WMPCMSDCGYUKGU-UHFFFAOYSA-N
    • 3-(4-Methoxyphenoxy)propanol,98%
    • DTXSID00307324
    • MFCD04974084
    • AKOS005363329
    • NSC-190726
    • A1-23255
    • 3-(4-Methoxyphenoxy)propanol, 98%
    • J-003924
    • G68225
    • MDL: MFCD04974084
    • インチ: InChI=1S/C10H14O3/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6,11H,2,7-8H2,1H3
    • InChIKey: WMPCMSDCGYUKGU-UHFFFAOYSA-N
    • ほほえんだ: COC1C=CC(OCCCO)=CC=1

計算された属性

  • せいみつぶんしりょう: 182.09432
  • どういたいしつりょう: 182.094
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 119
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 38.7Ų

じっけんとくせい

  • 色と性状: ソリッド
  • 密度みつど: 1.084
  • ふってん: 301.4°C at 760 mmHg
  • フラッシュポイント: 136.1°C
  • 屈折率: 1.512
  • PSA: 38.69
  • LogP: 1.45640
  • ようかいせい: 未確定

1-Propanol,3-(4-methoxyphenoxy)- セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3

1-Propanol,3-(4-methoxyphenoxy)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1338742-1g
3-(4-Methoxyphenoxy)propan-1-ol
118943-21-8 98%
1g
$86.0 2025-02-21
Ambeed
A1338742-250mg
3-(4-Methoxyphenoxy)propan-1-ol
118943-21-8 98%
250mg
$33.0 2025-02-21
abcr
AB587456-250mg
3-(4-Methoxyphenoxy)propan-1-ol; .
118943-21-8
250mg
€111.70 2024-07-20
Ambeed
A1338742-5g
3-(4-Methoxyphenoxy)propan-1-ol
118943-21-8 98%
5g
$342.0 2025-02-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
575429-1G
1-Propanol,3-(4-methoxyphenoxy)-
118943-21-8 98%
1G
¥750.55 2022-02-24
SHENG KE LU SI SHENG WU JI SHU
sc-225874-1 g
3-(4-Methoxyphenoxy)propanol,
118943-21-8
1g
¥549.00 2023-07-11
abcr
AB587456-1g
3-(4-Methoxyphenoxy)propan-1-ol; .
118943-21-8
1g
€193.60 2024-07-20
abcr
AB587456-5g
3-(4-Methoxyphenoxy)propan-1-ol; .
118943-21-8
5g
€579.50 2024-07-20
1PlusChem
1P003ILH-1g
3-(4-Methoxyphenoxy)propanol
118943-21-8 98%
1g
$78.00 2023-12-26
1PlusChem
1P003ILH-250mg
3-(4-Methoxyphenoxy)propanol
118943-21-8 98%
250mg
$30.00 2023-12-26

1-Propanol,3-(4-methoxyphenoxy)- 関連文献

1-Propanol,3-(4-methoxyphenoxy)-に関する追加情報

Comprehensive Guide to 1-Propanol,3-(4-methoxyphenoxy)- (CAS 118943-21-8): Properties, Applications, and Industry Insights

1-Propanol,3-(4-methoxyphenoxy)- (CAS 118943-21-8) is a specialized organic compound gaining attention in pharmaceutical intermediates and fine chemical synthesis. This aromatic ether-alcohol derivative combines the structural features of propanol and methoxyphenoxy groups, creating unique physicochemical properties that make it valuable for research and industrial applications. As laboratories increasingly seek high-purity chemical building blocks, this compound has emerged as a subject of interest in patent literature and specialty chemical catalogs.

The molecular structure of 3-(4-methoxyphenoxy)-1-propanol features a three-carbon aliphatic chain terminated by a hydroxyl group, with a 4-methoxyphenoxy substituent at the third carbon position. This hybrid architecture gives the compound balanced solubility characteristics - the aromatic moiety provides lipophilicity while the hydroxyl group enables hydrogen bonding. Such dual nature makes it particularly useful as a polar aprotic solvent modifier or as a pharmaceutical linker molecule in drug design. Recent studies suggest potential applications in developing sustained-release drug formulations, where its controlled degradation profile proves advantageous.

In material science, researchers are investigating 1-Propanol,3-(4-methoxyphenoxy)- as a monomer for specialty polymers. Its ability to form hydrogen-bonded networks while maintaining thermal stability up to 180°C makes it promising for creating high-performance polymer additives. The compound's low volatility (vapor pressure <0.01 mmHg at 25°C) and moderate viscosity (approximately 35 cP at 20°C) contribute to its handling advantages in industrial processes. These properties align with growing market demands for eco-friendly chemical processing aids that reduce VOC emissions.

The synthesis of CAS 118943-21-8 typically involves Williamson ether synthesis between 4-methoxyphenol and 3-bromo-1-propanol, followed by careful purification to achieve pharmaceutical-grade purity (>99%). Advanced production facilities now employ continuous flow chemistry techniques to improve yield and reduce waste, responding to the chemical industry's push toward green chemistry principles. Analytical characterization commonly includes GC-MS, HPLC, and NMR spectroscopy to verify the absence of residual reactants and byproducts.

Market analysts note increasing procurement of 3-(4-methoxyphenoxy)propan-1-ol by contract research organizations developing new chemical entities. The compound's structure-activity relationship potential makes it valuable for medicinal chemistry explorations, particularly in GPCR-targeted drug discovery. Its logP value of approximately 1.8 suggests favorable membrane permeability, explaining its utility in prodrug development. Specialty chemical distributors report growing inquiries from Asia-Pacific research centers, reflecting the region's expanding innovative drug development capabilities.

From a regulatory perspective, 1-Propanol,3-(4-methoxyphenoxy)- is not currently classified under major chemical control lists, though proper laboratory safety protocols should always be followed. Material Safety Data Sheets recommend storage in amber glass containers under inert atmosphere to prevent potential oxidative degradation. The compound's stability profile shows no significant decomposition below 150°C, making it compatible with various industrial processing conditions.

Emerging applications include use as a photoacid generator in advanced lithography formulations and as a biocompatible plasticizer for medical-grade polymers. The compound's tunable derivatization potential through reactions at either the hydroxyl or methoxy groups enables diverse molecular modifications. These characteristics position CAS 118943-21-8 as a versatile intermediate in the evolving specialty chemicals market, particularly for applications requiring precise control over material properties.

Quality specifications for research-grade 3-(4-methoxyphenoxy)-1-propanol typically require ≥98.5% purity by HPLC, with strict limits on residual solvents and heavy metals. Reputable suppliers provide comprehensive analytical certificates including chromatograms and spectral data. Current pricing trends reflect the compound's status as a low-volume high-value chemical, with costs influenced by purity grade and batch size. The development of more efficient synthetic routes may impact future market dynamics as production scales increase.

For researchers considering 1-Propanol,3-(4-methoxyphenoxy)- in their work, recent publications demonstrate its utility in creating chiral auxiliaries and asymmetric synthesis catalysts. The compound's structural rigidity combined with conformational flexibility offers unique advantages in molecular design. As the chemical industry continues prioritizing sustainable synthetic methods, this compound's potential for atom-economical transformations makes it worthy of further investigation across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:118943-21-8)1-Propanol,3-(4-methoxyphenoxy)-
A1198889
清らかである:99%
はかる:5g
価格 ($):308.0